molecular formula C12H13N3OS2 B2388812 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea CAS No. 1207025-94-2

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea

Cat. No.: B2388812
CAS No.: 1207025-94-2
M. Wt: 279.38
InChI Key: FYZXSNJQDGODCH-UHFFFAOYSA-N
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Description

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

Benzothiazole derivatives, to which this compound belongs, have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and proliferation of this bacterium.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.

Preparation Methods

The synthesis of 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the reaction of 6-(methylthio)benzo[d]thiazol-2-amine with allyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for the development of new drugs.

    Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals

Comparison with Similar Compounds

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-3-6-13-11(16)15-12-14-9-5-4-8(17-2)7-10(9)18-12/h3-5,7H,1,6H2,2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZXSNJQDGODCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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